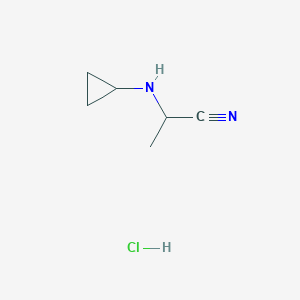

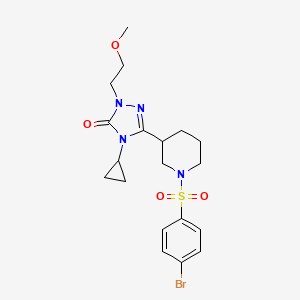

![molecular formula C26H31N5O3S B2525845 1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422531-23-5](/img/structure/B2525845.png)

1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide is a synthetic molecule that likely exhibits pharmacological properties due to its structural features. The quinazoline core is a common motif in medicinal chemistry, often associated with a wide range of biological activities. The presence of a piperidine ring and a pyridine moiety suggests potential for interaction with various biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been demonstrated through solid-phase synthesis techniques. For instance, the synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives followed by cyclization into spiroquinazolines is reported . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied. The synthesis involves the use of protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones, with a key step being a base-mediated tandem reaction that includes C-arylation and cyclization into indazole oxides, followed by ring expansion into quinazolines .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms at the 1 and 3 positions. The substitution pattern on the quinazoline core and the piperidine ring can significantly influence the molecule's three-dimensional architecture and, consequently, its biological activity. The presence of a pyridinylmethylsulfanyl group suggests additional possibilities for interactions with biological targets due to the potential for hydrogen bonding and pi-stacking interactions .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization and C-arylation, as part of their synthesis . The reactivity of such compounds can be further modified by the substituents attached to the core structure. The oxadiazolyl group in related piperidine carboxamides has been shown to confer antiproliferative properties, acting as tubulin inhibitors . This suggests that the compound may also be amenable to bioactivity modulation through chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be tailored by modifying the substituents on the core structure. For example, the introduction of a branched-chain alkyl moiety and a linear chain between a substituted pyridine or imidazole ring and the carboxamide nitrogen atom has been shown to enhance the potency of pyrido[2,1-b]quinazoline-8-carboxamides in biological assays . These modifications can also affect the oral bioavailability and pharmacokinetic profile of the compounds, as demonstrated by the oral activity of certain analogs in inhibiting bronchoconstriction and skin wheal formation in animal models .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Researchers have developed methods for synthesizing tritium-labelled BIBN4096, an experimental CGRP-antagonist for treating migraines, showcasing innovative approaches in labelling and tracing biological molecules (Shevchenko et al., 2006). Another study focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, presenting a novel class of fused heterocycles with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Receptor Interactions and Biological Activity

The affinity of 1-Piperidinecarboxamide derivatives for CGRP and Amylin receptors was explored to understand their potential in alleviating migraine symptoms through receptor interaction mechanisms (Hay et al., 2006). Novel fluoroquinolones were synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, demonstrating the therapeutic potential of quinazoline derivatives in treating infectious diseases (Shindikar & Viswanathan, 2005).

Antiviral and Antimicrobial Applications

Compounds incorporating the quinazoline moiety have been evaluated for their antiviral activity against viruses such as Japanese encephalitis and Herpes simplex, showing promising results in both in vitro and in vivo studies (Pandey et al., 2008).

Molecular Design and Synthesis Techniques

Advanced synthesis techniques for creating N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride, a Rho kinase inhibitor, highlight the importance of molecular design in developing treatments for central nervous system disorders (Wei et al., 2016).

Propriétés

IUPAC Name |

1-[4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3S/c1-2-3-4-13-31-25(34)21-6-5-20(24(33)30-14-9-19(10-15-30)23(27)32)16-22(21)29-26(31)35-17-18-7-11-28-12-8-18/h5-8,11-12,16,19H,2-4,9-10,13-15,17H2,1H3,(H2,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCGLDFQNZMERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

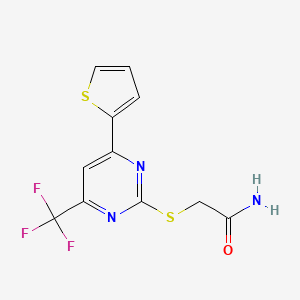

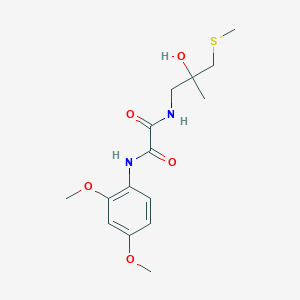

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

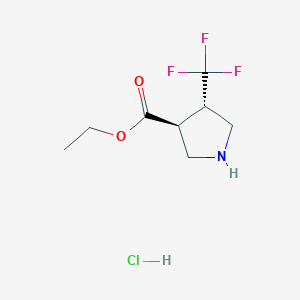

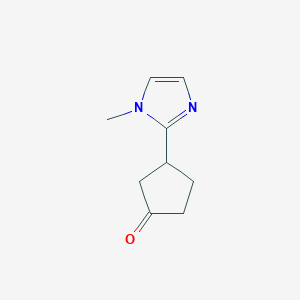

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)

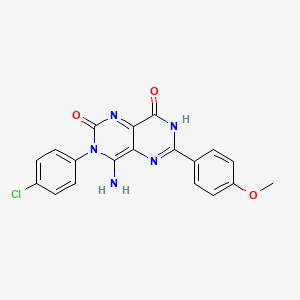

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)